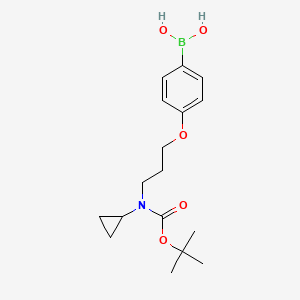

4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid

Descripción general

Descripción

4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid is a boronic acid derivative with the chemical formula C17H26BNO5. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl-protected cyclopropylamino group and a propoxy linker. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-bromo-3-(tert-butoxycarbonyl(cyclopropyl)amino)propoxybenzene. This intermediate can be synthesized by reacting 4-bromo-3-hydroxybenzene with tert-butoxycarbonyl-protected cyclopropylamine in the presence of a suitable base and solvent .

The next step involves the conversion of the bromo intermediate to the boronic acid derivative. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Substitution: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Acidic Conditions: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.

Major Products Formed

Phenylboronic Acid Derivatives: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Free Amines: Formed through deprotection of the tert-butoxycarbonyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Phenylboronic acids, including the compound in focus, have been investigated for their potential in anticancer therapies. The boronic acid moiety can interact with biological targets, influencing cell signaling pathways. Studies have shown that derivatives of phenylboronic acids can act as inhibitors of proteasomes and other enzymes involved in cancer progression. For instance, research indicates that certain boronic acid derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .

1.2 Drug Delivery Systems

The incorporation of boronic acids into drug delivery systems has been explored extensively. The ability of boronic acids to form reversible covalent bonds with diols allows for the development of smart drug delivery vehicles that can release therapeutic agents in response to specific biological stimuli. This property is particularly useful in targeting cancerous tissues where the microenvironment differs from normal tissues .

Materials Science

2.1 Polymer Chemistry

The compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its ability to participate in cross-linking reactions enhances the mechanical strength and thermal stability of polymeric materials. Research has demonstrated that incorporating boronic acids into polymer matrices can improve their performance in applications such as coatings and adhesives .

2.2 Sensor Development

Boronic acids are known for their ability to selectively bind sugars and other biomolecules, making them suitable for sensor applications. The compound's unique structure allows it to be used in the development of sensors for glucose monitoring and other biochemical assays. Studies indicate that phenylboronic acid derivatives can be integrated into sensor platforms to enhance sensitivity and selectivity towards target analytes .

Catalysis

3.1 Organic Synthesis

The compound has shown promise as a catalyst in various organic reactions, particularly in dehydrative amidation processes. For instance, studies have highlighted its effectiveness in facilitating the formation of amides from carboxylic acids and amines under mild conditions, which is significant for synthesizing pharmaceuticals and agrochemicals . The mechanism typically involves the formation of mixed anhydrides that enhance reaction rates.

3.2 Green Chemistry Initiatives

In line with sustainable practices, the use of boronic acids in catalytic applications aligns with green chemistry principles by promoting reactions that minimize waste and energy consumption. The compound's ability to catalyze reactions without the need for harsh conditions makes it an attractive option for environmentally friendly synthetic pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

4-(Cyclopropylaminocarbonyl)phenylboronic Acid: Lacks the tert-butoxycarbonyl protecting group and propoxy linker.

4-Bromo-3-(tert-butoxycarbonyl(cyclopropyl)amino)propoxybenzene: An intermediate in the synthesis of the target compound.

Uniqueness

4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid is unique due to its combination of a boronic acid group, a tert-butoxycarbonyl-protected cyclopropylamino group, and a propoxy linker. This structure provides versatility in synthetic applications and potential biological activity .

Actividad Biológica

4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid is a specialized boronic acid derivative characterized by its complex structure, which includes a boronic acid group, a tert-butoxycarbonyl-protected cyclopropylamino group, and a propoxy linker. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry, particularly in the context of biological activity.

Chemical Structure and Properties

- Chemical Formula : C17H26BNO5

- Molecular Weight : 317.20 g/mol

- CAS Number : 1704063-51-3

The compound's unique structure allows it to participate in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds.

The biological activity of this compound primarily revolves around its ability to facilitate the Suzuki-Miyaura reaction. This mechanism involves:

- Transmetalation : The process through which the boron atom interacts with palladium complexes to form new carbon-carbon bonds.

- Biochemical Pathways : It influences pathways related to synthetic organic chemistry, particularly in creating biologically relevant compounds.

Biological Applications

Research has indicated several potential applications for this compound in biological systems:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, which play a crucial role in cancer cell survival. The structural features of this compound may enhance its efficacy as an anticancer agent.

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit various enzymes, including serine proteases and glycosidases, indicating potential therapeutic uses.

- Drug Development : Its role as a building block in synthesizing more complex molecules positions it as a valuable tool in drug discovery.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study focusing on boronic acids demonstrated that derivatives could effectively inhibit the growth of cancer cell lines by targeting the ubiquitin-proteasome pathway. The structural modifications present in this compound may enhance its binding affinity and specificity towards target proteins involved in cancer progression .

Pharmacokinetics

The pharmacokinetic profile of phenylboronic acids generally shows:

- Solubility : High solubility in polar solvents, which is beneficial for biological applications.

- Stability : The compound remains stable under physiological conditions but can be activated through specific enzymatic processes.

Propiedades

IUPAC Name |

[4-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19(14-7-8-14)11-4-12-23-15-9-5-13(6-10-15)18(21)22/h5-6,9-10,14,21-22H,4,7-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFWWEUQXUKBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCN(C2CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801124178 | |

| Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-51-3 | |

| Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.